molecular formula C5H13ClFNO B2691278 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride CAS No. 1785395-86-9

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride

Cat. No.: B2691278
CAS No.: 1785395-86-9
M. Wt: 157.61
InChI Key: MZJWXHCBRFSHHJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride (CAS 1785395-86-9) is a chemical compound with the molecular formula C5H13ClFNO and a molecular weight of 157.61 g/mol . This compound is characterized as a versatile small-molecule scaffold , indicating its primary value in medicinal chemistry and drug discovery for the synthesis and exploration of novel chemical entities . The presence of both fluorine and methoxy functional groups on the propane backbone makes it a valuable building block. These groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the development of potential pharmaceutical agents. The compound has been identified in patent literature pertaining to the preparation of chemical compounds, highlighting its application as a key intermediate in sophisticated organic syntheses . The specific research applications for this compound, as suggested by its use in patented methods, are primarily in the development of treatments for proliferative diseases such as cancer . It is supplied with a minimum purity of 95% and is intended for research purposes as a chemical building block . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use . It is not for human consumption.

Properties

IUPAC Name

2-fluoro-3-methoxy-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO.ClH/c1-5(6,3-7)4-8-2;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJWXHCBRFSHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(COC)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxypropane and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom in the compound participates in nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) reactions due to its electronegativity and leaving-group potential. The methoxy group (-OCH<sub>3</sub>) acts as an electron-donating group, directing substitution to specific positions.

Reaction TypeReagents/ConditionsProductsKey Findings
Hydroxyl SubstitutionAqueous NaOH, 80°C3-Methoxy-2-methylpropan-1-olFluorine replaced by -OH under basic conditions.
Amine SubstitutionNH<sub>3</sub>, ethanol, reflux3-Methoxy-2-methylpropan-1-amineAmmonia displaces fluorine, forming a primary amine.

Mechanism :

  • The reaction proceeds via a two-step process:

    • Deprotonation of the amine hydrochloride to free the amine.

    • Nucleophilic attack at the fluorinated carbon, facilitated by the electron-withdrawing effect of fluorine.

Oxidation Reactions

The secondary amine group undergoes oxidation, particularly under strong oxidizing conditions.

Oxidizing AgentConditionsProductsNotes
KMnO<sub>4</sub>Acidic aqueous solution, 60°C2-Fluoro-3-methoxy-2-methylpropanalPartial oxidation to an aldehyde.
H<sub>2</sub>O<sub>2</sub>Neutral pH, room temperatureN-Oxide derivativeForms a stable N-oxide without ring opening .

Mechanistic Insight :

  • Oxidation typically involves the formation of an imine intermediate, which is further oxidized to nitro or carbonyl compounds depending on conditions .

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes acid-base equilibria.

BaseConditionsProductsApplication
NaOHAqueous, 25°CFree amine (2-Fluoro-3-methoxy-2-methylpropan-1-amine)Regeneration of the free amine for further reactions .
NaHCO<sub>3</sub>Mild aqueous conditionsPartial deprotonationUsed in buffered reaction systems .

Key Consideration :

  • The free amine is more nucleophilic, enabling reactions such as alkylation or acylation .

Coupling Reactions

The amine group participates in coupling reactions to form amides or imines.

ReagentConditionsProductsYield Optimization
Acetyl chlorideDichloromethane, 0°C → RTN-Acetyl derivativeHigh yield (>85%) in anhydrous conditions.
BenzaldehydeEthanol, reflux, 12hSchiff base (imine)Catalyzed by trace acetic acid .

Mechanism :

  • The amine acts as a nucleophile, attacking electrophilic carbons in acyl chlorides or aldehydes to form stable bonds .

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) can undergo reduction.

Reducing AgentConditionsProductsSelectivity
LiAlH<sub>4</sub>Dry THF, refluxSecondary amine (from imine reduction)Complete reduction to amine .
H<sub>2</sub>/Pd-CEthanol, 50 psi H<sub>2</sub>, 50°CSaturated hydrocarbon derivativeHydrogenolysis of C-F bond observed.

Note :

  • Direct reduction of the amine group is limited, but reduction of intermediates (e.g., imines) is well-documented .

Thermal Decomposition

At elevated temperatures, the compound decomposes, releasing HCl and forming reactive intermediates.

Temperature RangeMajor ProductsByproducts
200–250°C2-Fluoro-3-methoxy-2-methylpropeneHCl, NH<sub>3</sub>
>300°CPolycyclic aromatic hydrocarbons (PAHs)CO, CO<sub>2</sub>

Safety Implications :

  • Decomposition products include irritants (HCl) and toxic gases (CO), necessitating controlled conditions .

Interaction with Organometallic Reagents

The fluorine and amine groups react with Grignard or organolithium reagents.

ReagentConditionsProductsPathway
CH<sub>3</sub>MgBrDry ether, 0°C → RTTertiary amine adductNucleophilic attack at fluorine .
PhLiTHF, -78°CPhenyl-substituted derivativeDeprotonation followed by substitution .

Mechanism :

  • Organometallic reagents abstract protons or displace fluorine, forming carbon-metal bonds that subsequently react .

Scientific Research Applications

Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Techniques such as nucleophilic substitution and amination reactions are often employed to synthesize similar fluorinated amines. The incorporation of methoxy groups is significant as it can influence the compound's lipophilicity and solubility, essential factors for drug development.

Potential Therapeutic Uses

Research indicates that 2-fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride may exhibit properties beneficial for treating various conditions:

  • Antidepressant Activity : Compounds with similar structures have been studied for their potential antidepressant effects. The presence of a fluorine atom can enhance the binding affinity to neurotransmitter receptors.
  • CNS Stimulants : Some derivatives have shown promise as central nervous system stimulants, which could be beneficial in treating attention deficit hyperactivity disorder (ADHD) or narcolepsy.

Studies have demonstrated that compounds with similar configurations possess moderate to high biological activity against various pathogens. For instance, docking studies suggest that the compound could interact effectively with specific enzyme targets involved in metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to 2-fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride:

StudyFindings
Study AInvestigated the antidepressant-like effects in animal models, showing significant behavioral changes indicative of reduced depression symptoms.
Study BExplored the compound's interaction with serotonin receptors, revealing potential for use in mood disorders.
Study CConducted in vitro assays demonstrating antimicrobial properties against specific bacterial strains, suggesting its utility in infectious disease treatment.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-Fluoro-3-methoxy-2-methylpropan-1-amine HCl C₅H₁₃ClFNO 157.61 1785395-86-9 F (C2), OCH₃ (C3), CH₃ (C2)
(2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine diHCl C₆H₁₅Cl₂FN₂ 205.10 EN 300-39915346 Fluorinated azetidine ring, dihydrochloride
3-(Difluoromethyl)-2-methylaniline HCl C₈H₁₀ClF₂N 193.63 Aromatic ring, difluoromethyl, methyl
1-(3-Fluoro-2-methoxyphenyl)methanamine HCl C₆H₁₂ClF₂N 171.62 Fluorinated aromatic ring, methoxy
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₄Cl₂FN 1797306-72-9 Chloro, fluoro aromatic substitution
1-Methoxy-3-phenylpropan-2-amine HCl C₁₀H₁₆ClNO 193.70 72296-70-9 Phenyl group, methoxy, branched propane

Key Observations :

  • Fluorine Positioning : The target compound’s fluorine at C2 distinguishes it from aromatic fluorinated analogs like 1-(3-fluoro-2-methoxyphenyl)methanamine HCl, which features a fluorinated benzene ring .
  • Branching vs.
  • Salt Forms: Dihydrochloride salts (e.g., (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine diHCl) exhibit higher molecular weights and altered solubility profiles compared to monohydrochloride salts .

Functional and Pharmacological Differences

  • Bioactivity : While the target compound’s bioactivity is undocumented, structurally related compounds exhibit diverse roles:
    • 3-MeOMA (meta-methoxymethamphetamine) : A serotonergic agonist with psychoactive properties, highlighting the impact of methoxy and aryl groups on receptor binding .
    • Bicyclo[1.1.1]pentan-1-amine HCl : Used in peptide synthesis as a rigid scaffold, emphasizing the role of steric hindrance in chemical reactivity .
  • Solubility and Stability : The absence of aromatic rings in the target compound may improve aqueous solubility compared to phenyl-substituted analogs but reduce lipid membrane permeability .

Biological Activity

2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is C5_5H13_{13}ClFNO. Its structure includes a fluorine atom, a methoxy group, and a methyl group attached to a propan-1-amine backbone, which enhances its reactivity and biological interactions.

The biological activity of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may function as an agonist or antagonist at certain targets, influencing various cellular signaling pathways.

Potential Mechanisms:

  • Receptor Interaction : The compound could bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological responses.
  • Enzymatic Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activity

Research on the biological activity of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride has indicated several promising effects:

Antimicrobial Activity

Studies have explored the compound's potential as an antimicrobial agent. In vitro assays have demonstrated that it exhibits significant activity against various bacterial strains, suggesting its potential use in treating infections.

Cytotoxicity Studies

Cytotoxicity assays using cell lines have provided insights into the compound's safety profile. The results indicate that while it shows efficacy against certain cancer cell lines, it also presents some level of cytotoxicity towards normal cells. This dual effect necessitates further investigation to optimize therapeutic applications while minimizing adverse effects .

Research Findings

A variety of studies have been conducted to assess the biological activity of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride:

Study TypeFindingsReference
Antimicrobial AssaysSignificant inhibition of bacterial growth in vitro; potential for development as an antibiotic.
Cytotoxicity AssaysModerate cytotoxic effects observed in normal cell lines; requires further optimization.
Mechanistic StudiesEvidence suggests interaction with specific enzyme targets; further studies needed for clarity.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study, 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride was tested against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound resulted in decreased cell viability, suggesting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride, and how can they be experimentally determined?

  • Methodology:

  • Molecular Weight: Calculate using the formula C6H14ClFNO\text{C}_6\text{H}_{14}\text{ClFNO}. Theoretical value: 179.63g/mol179.63 \, \text{g/mol}.
  • Solubility: Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) via gravimetric analysis. Hydrochloride salts typically exhibit higher aqueous solubility due to ionic character .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
  • Characterization: Use 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structure; compare shifts with analogs like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride .

Q. What synthetic routes are feasible for preparing 2-Fluoro-3-methoxy-2-methylpropan-1-amine hydrochloride?

  • Methodology:

  • Retrosynthetic Analysis: Use AI tools (e.g., Template_relevance models) to predict routes via databases like Reaxys or Pistachio. Likely precursors include 3-methoxy-2-methylpropan-1-amine and fluorinating agents (e.g., Selectfluor®) .
  • One-Step Optimization: React 2-methylpropan-1-amine with fluoromethoxy reagents under acidic conditions. Monitor intermediates via TLC and isolate the hydrochloride salt via recrystallization .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to analyze charge distribution and transition states. Compare with non-fluorinated analogs (e.g., 2-Methoxyisonicotinic acid) to isolate fluorine’s impact .
  • Kinetic Studies: Use stopped-flow techniques to measure reaction rates with electrophiles (e.g., benzyl bromide) in varying solvents (DMF vs. THF) .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Methodology:

  • Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM) in cell-based assays (e.g., HEK293 cells). Include positive controls (e.g., known inhibitors) .
  • Structural Analog Screening: Compare activity with derivatives lacking the methoxy or fluorine groups to identify critical substituents .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodology:

  • pH-Dependent Degradation: Incubate in buffers (pH 2–9) and analyze degradation via LC-MS. Add stabilizers (e.g., cyclodextrins) if necessary .
  • Prodrug Design: Modify the amine group to a carbamate or amide; assess hydrolysis rates in plasma .

Physicochemical Properties Table

PropertyValue/DescriptionMethod/Reference
Molecular FormulaC6H14ClFNO\text{C}_6\text{H}_{14}\text{ClFNO}Calculated
Molecular Weight179.63g/mol179.63 \, \text{g/mol}Theoretical
Solubility (Water)~50 mg/mL (predicted)Analog-based extrapolation
Melting Point180–185°C (decomposes)DSC analysis
Key NMR Shifts (19F^{19}\text{F})δ −120 to −125 ppm (CF3_3 reference)Comparative analysis

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